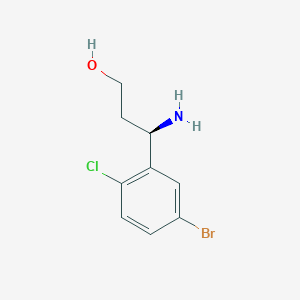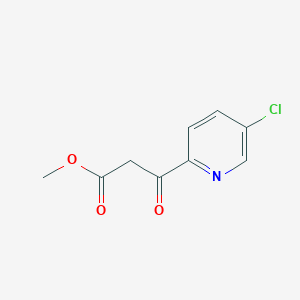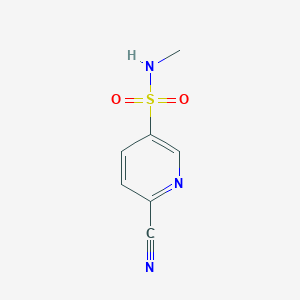
6-cyano-N-methylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-cyano-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H7N3O2S and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of a cyano group (-CN) attached to the pyridine ring, a methyl group (-CH3) attached to the nitrogen atom, and a sulfonamide group (-SO2NH2) attached to the pyridine ring. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyano-N-methylpyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 6-cyano-3-pyridinesulfonyl chloride with methylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with appropriate scaling up of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-cyano-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
6-cyano-N-methylpyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-cyano-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-N-methylpyridine-3-sulfonamide
- 6-bromo-N-methylpyridine-3-sulfonamide
- 6-fluoro-N-methylpyridine-3-sulfonamide
Uniqueness
6-cyano-N-methylpyridine-3-sulfonamide is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties compared to its halogenated analogs. The cyano group can participate in various chemical reactions and interactions, making the compound versatile for different applications .
Propriétés
Formule moléculaire |
C7H7N3O2S |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
6-cyano-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c1-9-13(11,12)7-3-2-6(4-8)10-5-7/h2-3,5,9H,1H3 |
Clé InChI |
AZYPOFGMPPCHBR-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CN=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


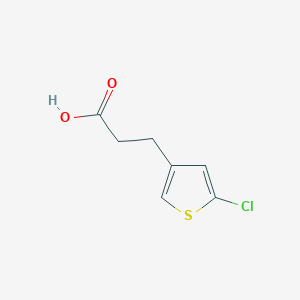
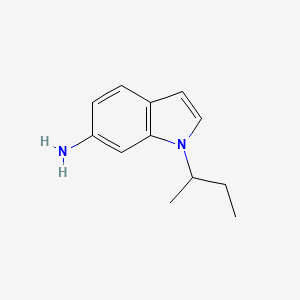
![3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine](/img/structure/B13062716.png)
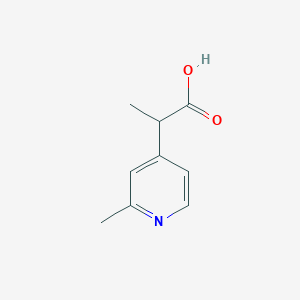
![[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13062725.png)
![[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13062734.png)
![7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13062736.png)
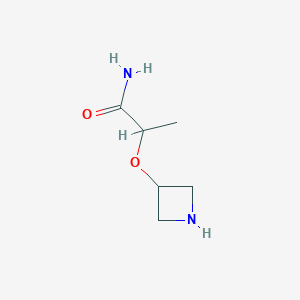
![6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine](/img/structure/B13062757.png)


